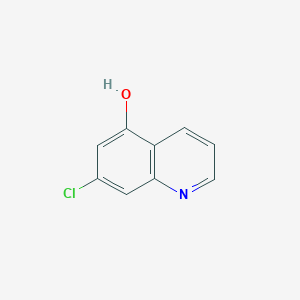

7-Chloroquinolin-5-ol

Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Advanced Chemical Systems

The quinoline core, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry and materials science. jddtonline.infoontosight.ai Its presence in numerous natural products with profound physiological activity, such as quinine (B1679958) and camptothecin, has long inspired the design and synthesis of new therapeutic agents. jddtonline.infonih.gov The unique electronic properties and the ability of the quinoline ring system to interact with biological macromolecules make it a valuable template for drug discovery. ontosight.airesearchgate.net Quinoline derivatives have been investigated for a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties. jddtonline.infochemrj.orgresearchgate.net

Overview of Halogenated Quinoline Derivatives in Synthetic and Molecular Science

The introduction of halogen atoms onto the quinoline scaffold significantly modulates the molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. acs.orgrasayanjournal.co.in These modifications can profoundly influence the biological activity and pharmacokinetic profile of the resulting derivatives. acs.orgrasayanjournal.co.in Halogenated quinolines are crucial intermediates in organic synthesis, providing reactive handles for further functionalization through various cross-coupling reactions. rsc.org For instance, the chlorine substituent in 7-chloroquinoline (B30040) derivatives enhances the electron-withdrawing nature of the molecule, which can be advantageous for specific biological target interactions. Research has shown that the position and nature of the halogen substituent can dramatically alter the compound's therapeutic potential, leading to the development of potent and selective agents. acs.orgfigshare.com

Research Trajectories for 7-Chloroquinolin-5-ol and its Structural Analogs

This compound, with its distinct substitution pattern, represents an intriguing subject for chemical research. While its direct applications are still under exploration, its structural analogs have shown promise in various fields. For example, derivatives of 7-chloroquinoline are widely studied for their antimalarial and anticancer activities. tandfonline.comsemanticscholar.org The presence of both a chloro and a hydroxyl group on the quinoline core of this compound offers multiple sites for chemical modification, allowing for the synthesis of diverse libraries of compounds.

Research into this compound and its analogs is likely to focus on several key areas:

Synthesis of Novel Derivatives: Utilizing the reactive chloro and hydroxyl groups to create new molecules with potentially enhanced biological activities.

Medicinal Chemistry: Investigating the potential of these new derivatives as anticancer, antimalarial, or antimicrobial agents. For instance, studies on related 7-chloroquinoline derivatives have demonstrated their ability to inhibit cancer cell growth and combat parasitic infections. tandfonline.comrsc.org

Coordination Chemistry: Exploring the use of this compound and its analogs as ligands for the formation of metal complexes with interesting catalytic or material properties.

The table below provides a summary of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.60 g/mol |

| CAS Number | 1236162-22-3 |

Structure

3D Structure

Properties

IUPAC Name |

7-chloroquinolin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-6-4-8-7(9(12)5-6)2-1-3-11-8/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSAHYWXWBPGRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2O)Cl)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856482 | |

| Record name | 7-Chloroquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236162-22-3 | |

| Record name | 7-Chloroquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Chloroquinolin 5 Ol Derivatives

Established Synthetic Pathways for 7-Chloroquinoline (B30040) Scaffolds

The construction of the quinoline (B57606) ring system is a well-explored area of organic synthesis, with numerous classical methods available. These reactions often involve the formation of the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Quinoline Ring Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of quinoline rings, particularly those bearing leaving groups and activated by the electron-withdrawing nature of the nitrogen atom. numberanalytics.comresearchgate.net The nitrogen atom in the quinoline ring system deactivates the molecule towards electrophilic attack but facilitates nucleophilic substitution, especially at the C2 and C4 positions. researchgate.netscribd.com

In the context of 7-chloroquinoline derivatives, the chlorine atom can be substituted by various nucleophiles. For instance, the synthesis of 7-chloroquinoline-tethered sulfonamides has been achieved by reacting 4,7-dichloroquinoline (B193633) with sulfonamides. future-science.com This reaction proceeds via nucleophilic substitution at the C4 position, which is more activated towards SNAr than the C7 position. Similarly, reaction with amines, such as o-phenylenediamine (B120857) and 3-amino-1,2,4-triazole, leads to the formation of new C-N bonds at the C4 position of 4,7-dichloroquinoline. tandfonline.com The reactivity of different positions on the quinoline ring towards nucleophilic attack can be influenced by the reaction conditions and the nature of the nucleophile. numberanalytics.com

Cyclization Reactions in Quinoline Formation

Cyclization reactions are central to the synthesis of the quinoline core. One modern approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method allows for the synthesis of a variety of substituted quinolines under mild conditions. nih.gov The reaction proceeds via a 6-endo-dig cyclization and can be initiated by various electrophiles, including iodine monochloride (ICl), iodine (I2), and bromine (Br2), to yield 3-haloquinolines. nih.gov

Another strategy is the cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles, which provides a one-pot synthesis of quinolines under mild conditions. organic-chemistry.org Palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols also offers a route to 2,4-disubstituted quinolines. organic-chemistry.org

Condensation Reactions in Quinoline Synthesis (e.g., Knoevenagel, Aldol)

Condensation reactions, such as the Knoevenagel and aldol (B89426) condensations, are fundamental in forming the carbon-carbon bonds necessary for building the quinoline skeleton. numberanalytics.comnih.gov The Knoevenagel condensation involves the reaction of a carbonyl compound with a molecule containing an active methylene (B1212753) group, often catalyzed by a weak base. wikipedia.orgresearchgate.net This reaction, a modification of the aldol condensation, typically results in an α,β-unsaturated product after dehydration. wikipedia.org

The Friedländer synthesis is a classic example that utilizes a condensation reaction. nih.govpharmaguideline.com It involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone, in the presence of an acid or base catalyst. nih.govpharmaguideline.comfly-chem.com The initial step is a condensation to form an intermediate, which then undergoes cyclization and dehydration to yield the quinoline product. fly-chem.comiipseries.org

Application of Classical Name Reactions in Quinoline Synthesis

Several named reactions have been instrumental in the synthesis of quinolines and their derivatives. fly-chem.comchem-station.com

Skraup Synthesis : This reaction produces quinoline by heating aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comiipseries.orgresearchgate.net The reaction begins with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline. researchgate.netpharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring. researchgate.netpharmaguideline.com This method can be adapted to produce substituted quinolines, such as 7-chloro-3-methylquinoline-8-carboxylic acid from the corresponding substituted toluidine. google.com

Friedländer Synthesis : As mentioned earlier, this reaction condenses an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group to form a quinoline derivative. pharmaguideline.comfly-chem.comiipseries.org It is a versatile method for preparing 2-substituted quinolines. pharmaguideline.com

Combes Synthesis : This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone to produce a quinoline. tandfonline.compharmaguideline.comfly-chem.com

Camps Quinoline Synthesis : This reaction involves the base-catalyzed cyclization of an o-acylaminoacetophenone to form hydroxyquinolines. chem-station.comdrugfuture.comwikipedia.orgmdpi.com The reaction can yield two different isomers, and the product distribution depends on the reaction conditions and the structure of the starting material. wikipedia.orgmdpi.com

Pfitzinger Reaction : This reaction utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to synthesize substituted quinoline-4-carboxylic acids. pharmaguideline.comwikipedia.orgresearchgate.netias.ac.incambridge.org The reaction proceeds through the hydrolysis of isatin to an intermediate keto-acid, which then condenses with the carbonyl compound, followed by cyclization and dehydration. wikipedia.org

Table 1: Overview of Classical Name Reactions for Quinoline Synthesis

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Harsh reaction conditions, often violent. researchgate.net |

| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone, Carbonyl with α-methylene | Versatile for 2-substituted quinolines. pharmaguideline.com |

| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed condensation. pharmaguideline.comfly-chem.com |

| Camps Synthesis | o-Acylaminoacetophenone | Base-catalyzed cyclization to hydroxyquinolines. drugfuture.comwikipedia.orgmdpi.com |

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Synthesis of quinoline-4-carboxylic acids. pharmaguideline.comwikipedia.orgresearchgate.net |

Advanced Synthetic Strategies for 7-Chloroquinoline Derivatives

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the preparation of quinoline derivatives, including the use of click chemistry.

Click Chemistry Methodologies (e.g., Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC))

Click chemistry, particularly the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules, including derivatives of 7-chloroquinoline. tandfonline.comsemanticscholar.orgresearchgate.netscielo.brbeilstein-journals.orgmdpi.com This reaction forms a stable 1,2,3-triazole ring by joining an alkyne and an azide (B81097) in the presence of a copper(I) catalyst. beilstein-journals.orgmdpi.com The CuAAC reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer. beilstein-journals.org

This methodology has been successfully applied to synthesize novel 7-chloroquinoline derivatives. tandfonline.comtandfonline.comsemanticscholar.org For instance, 4-azido-7-chloroquinoline can be reacted with various terminal alkynes to produce a library of 7-chloroquinoline-triazole hybrids. future-science.comscielo.br The synthesis of these hybrids often involves the initial preparation of an azide-functionalized quinoline, which is then coupled with a range of alkynes using CuAAC conditions. future-science.com The reaction conditions can be tuned, for example, by using ultrasound irradiation, which can accelerate the reaction and lead to higher yields, aligning with the principles of green chemistry. tandfonline.comtandfonline.comsemanticscholar.orgresearchgate.net The choice of solvent can also influence the outcome, with different products being formed in DMF versus water. nih.gov

Table 2: Examples of CuAAC in the Synthesis of 7-Chloroquinoline Derivatives

| Azide Component | Alkyne Component | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Azido-7-chloroquinoline | Various terminal alkynes | CuSO4·5H2O, Sodium ascorbate | 7-Chloroquinoline-triazole hybrids | future-science.com |

| N-(4-azidophenyl)-7-chloroquinolin-4-amine | Sulfonamide-based alkynes | CuSO4·5H2O, Sodium ascorbate, t-BuOH/H2O | Sulfonamide-quinoline- tandfonline.comorganic-chemistry.orgdrugfuture.com-triazole hybrids | future-science.com |

| 2,4-Diazidoquinoline | Terminal alkynes | CuI, DMF or H2O/Et3N | Mono- or bis-triazolyl substituted quinolines | nih.gov |

Ultrasound-Assisted Synthetic Protocols

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and purer products compared to traditional heating methods. tandfonline.comresearchgate.net This sonochemical approach aligns with the principles of green chemistry. tandfonline.comresearchgate.net

In the synthesis of 7-chloroquinoline derivatives, ultrasound has been successfully employed. For instance, the reaction of 4,7-dichloroquinoline with o-phenylenediamine in ethanol (B145695) under reflux in an ultrasonic bath at 90°C for 30 minutes yielded N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine. tandfonline.comsemanticscholar.org This intermediate was further reacted with various carbonyl compounds under similar ultrasonic conditions to produce Schiff bases. researchgate.netsemanticscholar.org Another example is the nucleophilic substitution of 4,7-dichloroquinoline with thiosemicarbazide (B42300) in an ultrasonic bath, which also proceeded efficiently. researchgate.netsemanticscholar.org These "click" reactions under ultrasound irradiation have demonstrated yields in the range of 78-89%. researchgate.netsemanticscholar.org

The advantages of using ultrasound are evident when comparing it to conventional methods, which often require longer reaction times and may result in lower yields. tandfonline.comresearchgate.net The regioselectivity of these reactions, where the nucleophilic attack preferentially occurs at the C4 position of the 7-chloroquinoline ring, is consistent with predictions based on 1H NMR data and bond dissociation energy calculations. tandfonline.comsemanticscholar.org

A study on the synthesis of 2-substituted quinolines utilized ultrasound irradiation in water with SnCl2·2H2O as a precatalyst. nih.gov This three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate provided good yields of the desired products. nih.gov

Table 1: Ultrasound-Assisted Synthesis of 7-Chloroquinoline Derivatives

| Starting Materials | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4,7-dichloroquinoline, o-phenylenediamine | Ethanol | Ultrasonic bath, 90°C, 30 min | N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine | - | tandfonline.comsemanticscholar.org |

| N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine, Acetyl naphthalene | Ethanol | Ultrasonic bath, 90°C, 30 min | (E)-N1-(7-chloroquinolin-4-yl)-N2-(1-(naphthalen-8-yl)ethylidene)-benzene-1,2-diamine | - | researchgate.netsemanticscholar.org |

| 4,7-dichloroquinoline, Thiosemicarbazide | Ethanol | Ultrasonic bath, 90°C, 30 min | 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide | - | researchgate.netsemanticscholar.org |

Microwave-Assisted Organic Synthesis of 7-Chloroquinoline Derivatives

Microwave-assisted organic synthesis is another energy-efficient method that significantly accelerates chemical reactions. rsc.org This technique has been effectively applied to the synthesis of 7-chloroquinoline derivatives, particularly in the construction of 4-phenoxyquinoline skeletons. dntb.gov.uanih.gov

A green and efficient protocol for the synthesis of 7-chloro-4-phenoxyquinolines involves the SNAr reaction of 4,7-dichloroquinoline with various phenols under microwave irradiation. dntb.gov.uanih.gov The use of the ionic liquid 1-methyl 3-butylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) as a solvent proved to be highly effective, affording excellent yields (72-82%) in just 10 minutes. dntb.gov.uaresearchgate.net This method was also extended to the synthesis of more complex benzazole-quinoline hybrids. dntb.gov.ua

Microwave irradiation has also been utilized in the synthesis of quinoline-fused 1,4-benzodiazepines. rsc.org The condensation reaction of 3-bromomethyl-2-chloro-quinolines with 1,2-phenylenediamine in a microwave reactor at 80°C resulted in excellent isolated yields (92–97%). rsc.org In another instance, the synthesis of N1-(7-chloroquinolin-4-yl)butane-1,4-diamine from 4,7-dichloroquinoline and 1,4-diaminobutane (B46682) was achieved in 60 minutes at 95°C under microwave irradiation with a 90% yield. srce.hr

The synthesis of pyrazolo[3,4-b]quinolines from 2-chloroquinoline-3-carbaldehydes has also been accomplished using microwave-assisted one-pot condensation with semicarbazide (B1199961) or 2,4-dinitrophenylhydrazine. ptfarm.pl

Table 2: Microwave-Assisted Synthesis of 7-Chloroquinoline Derivatives

| Starting Materials | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4,7-dichloroquinoline, Phenols | [bmim][PF6] | Microwave, 10 min | 7-chloro-4-phenoxyquinolines | 72-82 | dntb.gov.uaresearchgate.net |

| 3-bromomethyl-2-chloro-quinolines, 1,2-phenylenediamine | - | Microwave, 80°C | Quinoline-fused 1,4-benzodiazepines | 92-97 | rsc.org |

| 4,7-dichloroquinoline, 1,4-diaminobutane | - | Microwave, 95°C, 60 min | N1-(7-chloroquinolin-4-yl)butane-1,4-diamine | 90 | srce.hr |

| 2-chloroquinoline-3-carbaldehydes, Semicarbazide/2,4-dinitrophenylhydrazine | PTSA | Microwave | Pyrazolo[3,4-b]quinolines | - | ptfarm.pl |

Green Chemistry Approaches in Quinoline Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of quinolines to develop more environmentally benign processes. acs.org This includes the use of greener energy sources like ultrasound and microwaves, as well as the utilization of less hazardous solvents and recyclable catalysts. tandfonline.comresearchgate.netdntb.gov.uanih.govrsc.org

The use of water as a solvent in organic reactions is a key aspect of green chemistry. nih.gov As mentioned earlier, the ultrasound-assisted synthesis of 2-substituted quinolines in the presence of SnCl2·2H2O was successfully carried out in water. nih.gov Similarly, microwave-assisted synthesis of pyrazolo[3,4-b]quinolines has been performed in water, which can act as a hydrophobic medium under microwave irradiation, accelerating the reaction rate. ptfarm.pl

The use of ionic liquids, such as [bmim][PF6], as recyclable reaction media in the microwave-assisted synthesis of 7-chloro-4-phenoxyquinolines is another example of a green chemistry approach. dntb.gov.uanih.gov Additionally, metal-free synthesis protocols, employing catalysts like iodine or operating under catalyst-free conditions, are considered green chemical processes due to their potential for high atom efficiency, recyclability of the reaction medium, and mild reaction conditions. rsc.org

Transition Metal-Mediated and Catalyzed Reactions (e.g., Cobalt(III)-Catalyzed C-H Activation)

Transition metal catalysis, particularly C-H activation, has become a powerful and atom-economical method for the synthesis and functionalization of heterocyclic compounds like quinolines. chim.itnih.govresearchgate.net While noble metals such as palladium, rhodium, and ruthenium have been extensively used, there is a growing interest in employing more earth-abundant and less expensive first-row transition metals like cobalt. chim.itrsc.org

Cobalt catalysis has proven effective in various C-H activation reactions. chim.it For instance, cobalt-catalyzed annulation of anilides and internal alkynes has been developed for the efficient synthesis of quinoline scaffolds. rsc.orgresearchgate.net This transformation is believed to proceed through ortho C-H activation and nucleophilic addition of a C-Co species. rsc.orgresearchgate.net The use of a Lewis acid, such as Zn(OTf)2, in combination with the cobalt catalyst enhances the efficiency of the annulation. rsc.orgresearchgate.net

Aminoquinoline-directed C-H activation is another significant application of cobalt catalysis. chim.it Daugulis and others have reported methods for cobalt-catalyzed C(sp2)-H bond alkenylation and other functionalizations using an aminoquinoline directing group. chim.it These methods exhibit excellent functional group tolerance. chim.it

Specifically for quinoline N-oxides, an efficient Cp*Co(III)-catalyzed C8-dienylation has been achieved using allenes as dienylating agents. nih.gov The reaction proceeds via Co(III)-catalyzed C-H activation at the C8 position of the quinoline N-oxide. nih.gov Similarly, a cobalt(III)-catalyzed C-8 selective C–H and C–O coupling of quinoline N-oxide with internal alkynes has been reported, representing a novel transformation with a cobalt catalyst using the N-oxide as a traceless directing group. rsc.org

Table 3: Cobalt-Catalyzed Reactions for Quinoline Synthesis and Functionalization

| Reaction Type | Substrates | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Annulation | Anilides, Internal Alkynes | Cobalt catalyst, Zn(OTf)2 | Efficient synthesis of quinoline scaffolds | rsc.orgresearchgate.net |

| C(sp2)-H Alkenylation | Aminoquinoline amides, Alkynes | Co(OAc)2·4H2O, Mn(OAc)2 | Excellent functional group tolerance | chim.it |

| C8-Dienylation | Quinoline-N-oxides, Allenes | CpCo(III) | Site-selective C-H activation | nih.gov |

| C8 C-H/C-O Coupling | Quinoline N-oxide, Internal Alkynes | CpCo(III) | Atom-economical, regioselective | rsc.org |

Phase-Transfer Catalysis in Quinoline Synthesis

Phase-transfer catalysis (PTC) is a versatile synthetic tool that facilitates reactions between reactants located in different immiscible phases, often an aqueous and an organic phase. crdeepjournal.org This methodology can lead to increased yields, reduced reaction times, and the elimination of hazardous solvents. crdeepjournal.org

In quinoline synthesis, PTC has been employed in various transformations. For example, the synthesis of N-phenyl-6-hydroxy-3-bromo-4-arylazoquinolin-2-ones was achieved in 70% yield under phase-transfer catalytic conditions. The reaction involves the cycloaddition of in situ generated dibromocarbene to an indole (B1671886) derivative, followed by skeletal rearrangement to form the quinoline nucleus.

Another application is the microwave-assisted synthesis of 4-methoxyquinolin-2(1H)-ones from 4-chloroquinolin-2(1H)-ones using tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst. orientjchem.org This reaction proceeds rapidly, with reaction times of 8-11 minutes. orientjchem.org

More complex cascade reactions for the synthesis of structurally diverse quinoline-2,5-diones have also been developed using phase-transfer catalysis. researchgate.net These reactions often involve multiple components and proceed with high diastereoselectivity. researchgate.net

Utilization of Organometallic Reagents (e.g., Mixed Lithium-Magnesium, Lithium-Zinc)

The use of organometallic reagents provides a powerful avenue for the functionalization of quinoline rings. A library of functionalized 7-chloroquinolines has been prepared through the magnesiation of 7-chloroquinolines under mild conditions using mixed lithium-magnesium intermediates. acs.orgworktribe.comnih.gov This approach has been successfully implemented in both batch and continuous flow conditions. acs.orgworktribe.comnih.gov

The generated mixed lithium-magnesium intermediates can be reacted with a variety of electrophiles to introduce diverse functional groups onto the quinoline scaffold. acs.orgworktribe.comnih.gov Furthermore, the use of mixed lithium-zinc reagents has enabled the synthesis of halogenated and arylated derivatives. acs.orgworktribe.comnih.gov Research has shown that both the C4 and C8 positions of 7-chloroquinoline can be successfully magnesiated and subsequently functionalized. researchgate.net

Derivatization and Structural Diversification of 7-Chloroquinolin-5-ol Analogs

The 7-chloroquinoline scaffold, including this compound, serves as a versatile platform for the synthesis of a wide array of derivatives. Structural diversification is often pursued to explore and optimize the biological activities of these compounds.

A common strategy for derivatization involves the modification of the 4-amino side chain of 4-amino-7-chloroquinoline analogs. nih.govresearchgate.net This can be achieved through parallel synthesis methods, allowing for the rapid generation of a library of compounds with varying substituents on the terminal amine. nih.govresearchgate.net

Another approach to diversification is the functionalization of the quinoline ring itself. For instance, the 7-position can be modified through various coupling reactions, such as Ullmann, Suzuki, and Negishi couplings, to introduce diaryl ether, biaryl, and alkylaryl substituents, respectively. nih.gov

The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline demonstrates a multi-step derivatization process involving N-oxidation, C2-amidation, and C4-amination. researchgate.net Similarly, chloroquine (B1663885) urea (B33335) derivatives have been synthesized by reacting N1-(7-chloroquinolin-4-yl)butane-1,4-diamine with various isocyanates generated in situ. srce.hr

The derivatization of the hydroxyl group at the 5-position of this compound can also lead to a range of analogs. For example, the synthesis of novel fluorinated quinoline analogs involved the esterification of the 4-hydroxyl group on the quinoline ring. mdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4,7-dichloroquinoline |

| N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine |

| (E)-N1-(7-chloroquinolin-4-yl)-N2-(1-(naphthalen-8-yl)ethylidene)-benzene-1,2-diamine |

| 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide |

| 7-chloro-4-phenoxyquinolines |

| 1-methyl 3-butylimidazolium hexafluorophosphate |

| Quinoline-fused 1,4-benzodiazepines |

| N1-(7-chloroquinolin-4-yl)butane-1,4-diamine |

| Pyrazolo[3,4-b]quinolines |

| 2-chloroquinoline-3-carbaldehydes |

| N-phenyl-6-hydroxy-3-bromo-4-arylazoquinolin-2-ones |

| 4-methoxyquinolin-2(1H)-ones |

| 4-chloroquinolin-2(1H)-ones |

| Tetrabutylammonium bromide |

| Quinoline-2,5-diones |

| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide |

| Chloroquine |

| 5,7-dichloroquinolin-8-ol |

| 5-chloroquinolin-8-ol |

| 7-chloroquinolin-8-ol |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate |

Synthesis of Hydrazone Derivatives of 7-Chloroquinoline

The synthesis of hydrazone derivatives of 7-chloroquinoline is a well-established area of research, primarily due to the significant biological activities exhibited by this class of compounds. nih.gov The general and efficient method for preparing these derivatives involves the condensation reaction between a 7-chloroquinoline hydrazine (B178648) precursor and various aldehydes.

A common starting material for these syntheses is 4,7-dichloroquinoline. grafiati.comhcmue.edu.vn This compound is reacted with hydrazine hydrate (B1144303), typically in a polar solvent like ethanol under reflux conditions, to yield 7-chloro-4-hydrazinylquinoline. grafiati.comhcmue.edu.vnnih.govacs.org The reaction is often carried out for several hours to ensure complete conversion. nih.govacs.org The resulting 7-chloro-4-hydrazinylquinoline is a key intermediate that can then be reacted with a wide array of aromatic or heteroaromatic aldehydes. nih.gov

The condensation reaction to form the final hydrazone derivatives is usually performed by refluxing a solution of the 7-chloro-4-hydrazinylquinoline intermediate and the desired aldehyde in ethanol. nih.govasianpubs.org This straightforward reaction typically proceeds with good yields, ranging from 54% to 84%, and the resulting hydrazone products often precipitate out of the solution upon cooling and can be purified by recrystallization. nih.gov

Another synthetic route starts from 4-hydroxy-7-chloroquinoline. asianpubs.org This starting material is first treated with chloroacetic acid to form 7-chloro-4-quinolinyloxy acetic acid. This acid is then esterified, and the resulting ester is reacted with hydrazine hydrate to produce 7-chloro-4-hydrazocarbonyl quinolinyloxymethane. asianpubs.org This hydrazide can then be condensed with various aldehydes to furnish the corresponding hydrazone derivatives. asianpubs.org

The following table summarizes some of the synthesized 7-chloroquinoline hydrazone derivatives and their starting materials:

| Starting Material | Intermediate | Aldehyde Reactant | Final Hydrazone Derivative | Reference |

| 4,7-Dichloroquinoline | 7-Chloro-4-hydrazinylquinoline | Aromatic/Heteroaromatic Aldehydes | 4-(2-Arylidenehydrazinyl)-7-chloroquinoline derivatives | grafiati.comhcmue.edu.vn |

| 4-Hydroxy-7-chloroquinoline | 7-Chloro-4-hydrazocarbonyl quinolinyloxymethane | Salicylaldehyde, Pyridine-3-aldehyde, etc. | 7-Chloro-4-[4-methylidine-(aryl)-hydrazocarbonyl quinolinyloxy methane | asianpubs.org |

Introduction of Thioalkyl Moieties onto the Quinoline Core

The introduction of thioalkyl groups onto the 7-chloroquinoline scaffold has been explored to generate novel compounds with potential biological applications. A primary method for achieving this involves the nucleophilic substitution of a chlorine atom on the quinoline ring with a thiol.

In a specific synthetic approach, 4,7-dichloroquinoline serves as the starting material. mdpi.com To introduce a thioalkyl group at the 4-position, the 4-chloro substituent is displaced by a hydroxyalkylthiol in the presence of a base like triethylamine. mdpi.com The reaction is typically carried out in a dry solvent such as ethanol under reflux conditions for an extended period, often up to five days, under an inert atmosphere. mdpi.com This process yields 7-chloro-4-(hydroxyalkylthio)quinolines. mdpi.com

These alcohol-containing intermediates can be further functionalized. For instance, they can undergo a coupling reaction with a variety of substituted benzoic acids. This is typically achieved using coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 4-(dimethylamino)-pyridine (DMAP) in a solvent like dichloromethane (B109758) at room temperature. mdpi.com This two-step process allows for the creation of a diverse library of 7-chloro-(4-thioalkylquinoline) derivatives with ester functionalities. mdpi.com

Furthermore, the sulfur atom in the thioalkyl chain can be oxidized to create sulfinyl and sulfonyl derivatives. mdpi.com Treatment of the 7-chloro-(4-thioalkylquinoline) compounds with a mild oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can selectively oxidize the sulfide (B99878) to a sulfoxide. mdpi.com Using a larger excess of the oxidizing agent can lead to the formation of the corresponding sulfone. mdpi.com

A different strategy involves the synthesis of 8-hydroxyquinolines with thioalkyl functionalities at the 4-position. researchgate.net This synthesis begins with 4-hydroxy-8-tosyloxyquinoline, which is chlorinated to give 4-chloro-8-tosyloxyquinoline. researchgate.net This intermediate is then reacted with various sulfur nucleophiles. In these reactions, the substitution of the chlorine at the 4-position and the removal of the tosyl protecting group at the 8-position can occur simultaneously, yielding the desired 4-thioalkyl-8-hydroxyquinolines. researchgate.net

The following table outlines the synthesis of some thioalkyl derivatives of 7-chloroquinoline:

| Starting Material | Reagents | Intermediate Product | Final Product | Reference |

| 4,7-Dichloroquinoline | Hydroxyalkylthiol, Triethylamine | 7-Chloro-4-(hydroxyalkylthio)quinoline | 7-Chloro-(4-thioalkylquinoline) ester derivatives | mdpi.com |

| 4-Hydroxy-8-tosyloxyquinoline | Thiol | Not Applicable | 4-Thioalkyl-8-hydroxyquinoline | researchgate.net |

Formation of Hybrid Compounds with Pyrazoline and Triazole Frameworks

The synthesis of hybrid molecules that incorporate the 7-chloroquinoline scaffold with other heterocyclic rings like pyrazoline and triazole has emerged as a significant area of chemical synthesis. These hybrid compounds are of interest due to their potential for novel biological activities.

Pyrazoline Hybrids:

The construction of 7-chloroquinoline-pyrazoline hybrids often begins with the synthesis of chalcone (B49325) intermediates. nih.govacs.orgresearchgate.net A common route involves the reaction of 1-(7-chloroquinolin-4-yl)-3-(heteroaryl)-1H-pyrazole-4-carbaldehyde derivatives with substituted acetophenones in the presence of a base like sodium hydroxide (B78521) in methanol. nih.govacs.org This Claisen-Schmidt condensation yields the corresponding chalcones. These chalcone derivatives, which contain an α,β-unsaturated ketone system, are then reacted with a hydrazine derivative, such as 4-hydrazinylbenzenesulfonamide, in the presence of an acid catalyst like concentrated HCl in ethanol. nih.govacs.org This reaction leads to the cyclization of the chalcone and the formation of the pyrazoline ring, resulting in the final 7-chloroquinoline-pyrazolylpyrazoline hybrid compounds. nih.govacs.org

Triazole Hybrids:

The formation of 7-chloroquinoline-triazole hybrids is frequently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry". grafiati.com This reaction involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne.

A typical synthetic strategy starts with the conversion of a 4-amino or 4-chloro group on the 7-chloroquinoline ring into an azide group. For example, 4-azido-7-chloroquinoline can be synthesized from 4,7-dichloroquinoline. grafiati.comresearchgate.net This azide intermediate is then reacted with a variety of alkyne derivatives in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring. grafiati.com This method is highly efficient and allows for the creation of a wide range of 7-chloroquinoline-triazole hybrids by varying the substituent on the alkyne partner. grafiati.com Ultrasound irradiation has also been employed to promote this click reaction. grafiati.com

The following table provides a summary of the synthetic approaches to these hybrid compounds:

| Heterocyclic Framework | Key Reaction | Starting Materials | Resulting Hybrid Compound | Reference |

| Pyrazoline | Cyclization of Chalcones | 1-(7-Chloroquinolin-4-yl)-3-(heteroaryl)-1H-pyrazole-4-carbaldehyde, Substituted Acetophenones, Hydrazine derivative | 7-Chloroquinoline-pyrazolylpyrazoline derivatives | nih.govacs.org |

| Triazole | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 4-Azido-7-chloroquinoline, Alkyne derivatives | 7-Chloroquinoline-1,2,3-triazole hybrids | grafiati.comresearchgate.net |

Incorporation of Amino and Hydroxyalkyl Substituents

The introduction of amino and hydroxyalkyl groups onto the 7-chloroquinoline core is a common strategy in medicinal chemistry, often aimed at modulating the physicochemical properties and biological activity of the resulting molecules.

A prevalent method for incorporating these substituents involves the nucleophilic substitution of a chlorine atom on the quinoline ring. scholaris.ca For instance, the chlorine at the 7-position of a 4-amino-7-chloroquinoline derivative can be displaced by an amino alcohol. scholaris.ca This reaction can be used to couple both short-chain amino alcohols, like 2-aminoethanol, and more complex, longer-chain amino alcohols. scholaris.ca The reaction conditions for this substitution can influence the outcome, and certain functional groups on the quinoline ring, such as ketones and nitro groups, may not be compatible with the coupling conditions. scholaris.ca However, electron-donating groups like amino and dimethylamino substituents are generally well-tolerated. scholaris.ca

Another approach involves the use of mixed lithium-magnesium reagents to functionalize the 7-chloroquinoline ring. worktribe.comnih.gov This method allows for the preparation of functionalized quinolines under mild conditions. The process involves the generation of mixed lithium-magnesium intermediates from 7-chloroquinolines, which can then react with various electrophiles. worktribe.comnih.gov This strategy has been used to synthesize 4-carbinol quinolines, where the hydroxyl group can be considered a bioisostere of an amino group. worktribe.comnih.gov

The following table summarizes methods for incorporating amino and hydroxyalkyl substituents:

| Substituent Type | Synthetic Method | Starting Material | Product | Reference |

| Amino and Hydroxyalkyl | Nucleophilic Substitution | 4-Amino-7-chloroquinoline derivatives, Amino alcohols | 4-Amino-7-(hydroxyalkylamino)quinoline derivatives | scholaris.ca |

| Hydroxyalkyl (Carbinol) | Reaction with Mixed Lithium-Magnesium Reagents and Electrophiles | 7-Chloroquinolines | Functionalized 4-carbinol quinolines | worktribe.comnih.gov |

Theoretical and Computational Chemistry of 7 Chloroquinolin 5 Ol

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Computational methods provide detailed information about the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small HOMO-LUMO gap is associated with high chemical reactivity, low kinetic stability, and high polarizability. uni-muenchen.de For 7-Chloroquinolin-5-ol, calculating the HOMO-LUMO gap would provide insights into its stability and potential reactivity in various chemical reactions.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

This table would present the calculated energies of the HOMO and LUMO, as well as the energy gap, for this compound. No published data is currently available.

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| ΔE (HOMO-LUMO Gap) | Data not available |

The distribution of charge within a molecule is fundamental to its interactions with other molecules. Computational methods can calculate atomic charges (e.g., using Mulliken, NBO, or Hirshfeld population analysis) and generate a Molecular Electrostatic Potential (MEP) map.

The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It provides a color-coded guide to the charge distribution, where red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). For this compound, an MEP map would reveal the most likely sites for electrophilic and nucleophilic interactions, providing valuable information about its intermolecular interactions and chemical reactivity. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions (e.g., Charge Transfer, Hyperconjugation)

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a system into a set of localized orbitals that align with the familiar concepts of chemical bonding, such as lone pairs and sigma (σ) and pi (π) bonds. numberanalytics.com This technique provides a framework for quantitatively assessing intramolecular interactions, including charge transfer and hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. numberanalytics.comicm.edu.pl The stability of these interactions can be quantified using second-order perturbation theory, where a larger stabilization energy, E(2), signifies a more intense interaction between the electron donor and acceptor. mdpi.comijcce.ac.ir

Hyperconjugation: This involves the delocalization of electron density from occupied bonding orbitals or lone pairs into adjacent antibonding orbitals. In this compound, key hyperconjugative interactions would include the delocalization of:

The lone pair electrons of the hydroxyl oxygen atom (n_O) into the antibonding π* orbitals of the quinoline (B57606) ring. This interaction is crucial to the molecule's stability.

The lone pair electrons of the quinoline nitrogen atom (n_N) into the antibonding σ* and π* orbitals of the aromatic system.

The lone pair electrons of the chlorine atom (n_Cl) into the antibonding σ* orbitals of the carbon atoms in the ring.

Electron density from the aromatic C-C and C-H bonding orbitals into corresponding antibonding orbitals throughout the ring system, which clearly demonstrates strong delocalization within the molecule. icm.edu.pl

These charge transfer events from donor (Lewis-type) to acceptor (non-Lewis-type) orbitals are fundamental to understanding the molecule's electronic distribution and reactivity. icm.edu.pl The stabilization energies (E(2)) associated with these delocalizations indicate the strength of the conjugation within the quinoline system. For instance, studies on similar hydroxyquinoline structures show significant E(2) values for n → π* and π → π* interactions, highlighting a substantial degree of electron delocalization and conjugation. icm.edu.plijcce.ac.ir

The following table illustrates the principal types of intramolecular interactions in this compound that would be elucidated by NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | E(2) (kcal/mol) (Illustrative) |

| LP (O) | π* (C-C) of Ring | n → π | High |

| LP (N) | π (C-C) of Ring | n → π | Moderate |

| π (C-C) of Ring | π (C-C) of Ring | π → π | High |

| LP (Cl) | σ (C-C) of Ring | n → σ* | Low to Moderate |

Note: The E(2) values are illustrative, based on typical values for similar heterocyclic systems, to demonstrate the expected magnitude of these interactions.

Prediction of Reactivity and Chemical Stability

Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically, yielding two radical fragments. libretexts.org It is a direct measure of bond strength; a higher BDE indicates a stronger, more stable bond that is less likely to break. orgoreview.com BDEs are crucial for predicting the chemical stability of a molecule and understanding reaction mechanisms and energetics. libretexts.org The BDE for a bond A-B is calculated as the difference in the enthalpies of formation of the products (radicals A• and B•) and the reactant (molecule A-B). libretexts.org

For this compound, the BDEs of various bonds can be calculated using quantum chemical methods, typically Density Functional Theory (DFT). nih.gov The key bonds for stability analysis are the O-H bond of the hydroxyl group, the C-Cl bond at the 7-position, and the various C-H and C-C bonds of the quinoline ring.

O-H Bond: The BDE of the O-H bond is particularly important for the antioxidant potential of phenolic compounds. A lower O-H BDE indicates that the hydrogen atom can be more easily abstracted, a key step in radical scavenging mechanisms.

C-Cl Bond: The C-Cl bond on the aromatic ring is generally strong. Its BDE value provides insight into the stability of the chlorine substituent and the likelihood of its cleavage in chemical reactions.

C-H Bonds: The BDEs of the aromatic C-H bonds indicate their relative stability. These values are typically high, reflecting the stability of the aromatic system.

The following table provides estimated BDE values for the key bonds in this compound, based on typical values for similar aromatic compounds. nih.gov

| Bond | Estimated BDE (kcal/mol) | Implication for Stability |

| O-H | 85 - 95 | Relatively weak; potential site for H-atom abstraction. |

| C₇-Cl | 90 - 100 | Strong bond; chlorine is not easily cleaved. |

| Aromatic C-H | 105 - 115 | Very strong; high stability. |

Note: These values are estimates based on data for related phenolic and chlorinated aromatic compounds. Actual values would require specific DFT calculations.

Fukui functions are reactivity descriptors derived from conceptual DFT that identify the most reactive sites within a molecule. scm.comhackernoon.com They measure the change in electron density at a specific point when an electron is added to or removed from the system. scm.com This allows for the prediction of where electrophilic and nucleophilic attacks are most likely to occur. hackernoon.com

The Fukui function is defined in two forms:

f+(r): for nucleophilic attack (electron acceptance), which identifies the most electrophilic sites in the molecule.

f-(r): for electrophilic attack (electron donation), which identifies the most nucleophilic sites.

For this compound, the distribution of these functions is governed by the electronic effects of the substituents. The electron-donating hydroxyl (-OH) group and the electron-withdrawing chloro (-Cl) group and quinoline nitrogen create a distinct pattern of reactivity.

Nucleophilic Sites (prone to electrophilic attack): The f-(r) function is expected to be largest on the carbon atoms of the phenol (B47542) ring, particularly those ortho and para to the powerful electron-donating hydroxyl group. The quinoline nitrogen, with its lone pair, also represents a potential nucleophilic site.

Electrophilic Sites (prone to nucleophilic attack): The f+(r) function will be significant on carbon atoms that are electron-deficient. This includes the carbon atom attached to the electronegative chlorine (C7) and carbons in the pyridine (B92270) ring that are influenced by the electron-withdrawing nitrogen atom. researchgate.net

A condensed-to-atom approach is often used, where the Fukui function values are calculated for each atom in the molecule. scm.com

| Atom/Region | Predicted Fukui Value | Type of Attack Favored |

| Carbon atoms ortho/para to -OH | High f-(r) | Electrophilic Attack |

| Quinoline Nitrogen (N) | High f-(r) | Electrophilic Attack |

| Carbon atom at position 7 (C-Cl) | High f+(r) | Nucleophilic Attack |

| Carbon atoms in pyridine ring | High f+(r) | Nucleophilic Attack |

Chemical Hardness (η): Defined as half the difference between the LUMO and HOMO energies (η ≈ (E_LUMO - E_HOMO)/2), it measures the molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. dergipark.org.trarxiv.org

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, measuring the stabilization in energy when the system acquires additional electronic charge from the environment. arxiv.orgscielo.org.mx It is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO)/2). arxiv.org A high electrophilicity index characterizes a good electrophile. dergipark.org.tr

Theoretical studies on related chloroquine (B1663885) derivatives provide insight into the expected values for this compound. ajchem-a.comajchem-a.com These descriptors are crucial for understanding its general chemical behavior.

The table below presents calculated global reactivity descriptors for a related molecule, N4-(7-Chloroquinolin-8-ol-4-yl)-N1,N1-diethylpentane-1,4 diamine, which provides a reasonable approximation for the electronic properties of the 7-chloroquinolin core. ajchem-a.com

| Descriptor | Formula | Value (eV) (from related compound) | Interpretation |

| E_HOMO | - | -8.761 | Energy of the highest occupied molecular orbital |

| E_LUMO | - | -1.578 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 7.183 | Indicates high kinetic stability |

| Chemical Hardness (η) | ΔE / 2 | 3.592 | High value suggests a "hard" molecule, resistant to change |

| Electronegativity (χ) | -μ = -(E_HOMO + E_LUMO)/2 | 5.170 | Measures the power to attract electrons |

| Electrophilicity Index (ω) | μ² / 2η | 3.721 | Moderate electrophilicity |

Source: Data adapted from theoretical studies on chloroquine derivatives. ajchem-a.comajchem-a.com

Fukui Functions for Electrophilic and Nucleophilic Site Identification

Intermolecular Interaction Investigations

Noncovalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak, noncovalent interactions within and between molecules. nih.goveurjchem.com These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are critical in determining the supramolecular structure, crystal packing, and biological activity of compounds. nih.gov The analysis is based on the electron density and its derivatives, particularly the reduced density gradient (RDG), which identifies regions of noncovalent interactions. These regions are then color-mapped to indicate the nature and strength of the interaction:

Blue: Strong attractive interactions (e.g., hydrogen bonds).

Green: Weak attractive interactions (e.g., van der Waals forces).

Red: Strong repulsive interactions (e.g., steric clashes).

For this compound, NCI analysis would reveal several key intermolecular interactions that dictate its solid-state architecture:

Hydrogen Bonding: The most significant interaction would be the hydrogen bond between the hydroxyl group (-OH) of one molecule and the quinoline nitrogen atom (N) of a neighboring molecule (O-H···N). This is a strong, directional interaction that would be visualized as a distinct blue-colored surface between the participating atoms.

π-π Stacking: The planar aromatic quinoline rings are expected to engage in π-π stacking interactions. These would appear as broad, green-colored surfaces between the rings, indicating weak van der Waals attraction.

Halogen Bonding/Interactions: The chlorine atom at position 7 can participate in weak C-Cl···H-C interactions or other halogen-related contacts, which would also appear as green surfaces.

Steric Repulsion: Minor areas of steric repulsion, shown in red, might be visible within the core of the ring systems. nih.gov

These combined interactions lead to the formation of a stable, three-dimensional supramolecular network. nih.gov

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and understand non-covalent interactions (NCIs) within and between molecules. jussieu.fr This technique is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density, it is possible to identify and characterize different types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. jussieu.frchemrxiv.org

In regions of low electron density, peaks in the RDG plot signify non-covalent interactions. The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix is used to differentiate between these interactions:

Strong attractive interactions (e.g., hydrogen bonds): Characterized by a negative λ₂ value.

Weak interactions (e.g., van der Waals forces): Indicated by a λ₂ value close to zero.

Strong repulsive interactions (e.g., steric clashes): Associated with a positive λ₂ value.

While no specific RDG analysis for this compound was found, studies on related compounds like 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399) have employed this method to investigate intermolecular interactions. eurjchem.com For this compound, RDG analysis would be expected to reveal intramolecular hydrogen bonding between the hydroxyl group at position 5 and the quinoline nitrogen, as well as potential intermolecular interactions in a condensed phase.

A hypothetical RDG analysis of a this compound dimer could reveal the following interactions, as illustrated by data from similar compounds:

| Interaction Type | sign(λ₂)ρ (a.u.) Range | Color in Visualization |

| Hydrogen Bonding | Negative | Blue |

| Van der Waals | Near Zero | Green |

| Steric Repulsion | Positive | Red |

This table is illustrative and based on general principles of RDG analysis.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the electron localization in a molecule, which is crucial for understanding chemical bonding. ijasret.comaraproceedings.com

Electron Localization Function (ELF): ELF is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. rsc.org It provides a clear picture of core electrons, covalent bonds, and lone pairs. ELF values range from 0 to 1, where a high value (close to 1) indicates a high degree of electron localization. ijasret.com

Localized Orbital Locator (LOL): LOL is another scalar field that reveals regions of high electron localization. rsc.org It is particularly useful for distinguishing between different types of chemical bonds and identifying areas of high kinetic energy associated with electron pairing. mdpi.com

For this compound, ELF and LOL analyses would be expected to show high localization around the nitrogen and oxygen atoms, corresponding to their lone pairs, as well as along the C-C, C-H, C-N, C-O, and C-Cl bonds, indicating covalent interactions. While specific ELF/LOL studies on this compound are not available, research on related quinoline derivatives confirms the utility of these methods in characterizing their electronic structure. eurjchem.com

A theoretical study on a related compound, 5-chloroquinolin-8-ol, as part of a silver complex, utilized these topological analyses to understand bonding and stability. vipslib.com

| Feature | Expected ELF/LOL Value | Interpretation |

| Core electrons | High | Inner shell electrons |

| Covalent bonds | High | Shared electron pairs |

| Lone pairs (N, O) | High | Non-bonding electron pairs |

| Aromatic system | Delocalized | π-electron system |

This table is illustrative and based on general principles of ELF and LOL analyses.

Molecular Modeling and Dynamics Simulations

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.net This method is instrumental in drug discovery and for understanding the interactions between a molecule and its biological target.

While no specific molecular docking studies featuring this compound were identified, numerous studies have been conducted on structurally similar 7-chloroquinoline (B30040) derivatives. For instance, various 7-chloroquinolinehydrazones have been evaluated for their anticancer activity through docking studies. nih.gov Similarly, quinoline-thiazole hybrids containing the 7-chloroquinoline scaffold have been docked into the BCR-ABL1 tyrosine kinase enzyme to explore their potential as antileukemic agents. scielo.br

A hypothetical docking study of this compound against a target protein would involve:

Preparation of the ligand and receptor: Generating 3D structures and assigning charges.

Defining the binding site: Identifying the active site of the protein.

Docking simulation: Exploring different conformations and orientations of the ligand within the binding site.

Scoring and analysis: Ranking the poses based on binding affinity and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic interactions).

The following table illustrates potential interactions that could be identified in a docking study of this compound with a hypothetical kinase target, based on studies of similar compounds. mdpi.com

| Interacting Residue (Hypothetical) | Interaction Type | Atom in this compound |

| Aspartic Acid | Hydrogen Bond | 5-OH group |

| Valine | Hydrophobic Interaction | Quinoline ring |

| Lysine | Hydrogen Bond | Quinoline Nitrogen |

| Phenylalanine | π-π Stacking | Quinoline ring |

This table is illustrative and based on docking studies of related 7-chloroquinoline derivatives.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system, including conformational changes and stability. labxing.comnih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. researchgate.net

For this compound, MD simulations could be used to:

Analyze its conformational flexibility.

Study its interaction with solvent molecules.

Investigate the stability of its complexes with target proteins identified through docking.

While specific MD simulations for this compound are not documented in the searched literature, studies on other quinoline derivatives complexed with proteins demonstrate the power of this technique. For example, MD simulations have been used to assess the stability of quinolinesulfonamides-triazole hybrids bound to Rho-associated protein kinase. mdpi.com These simulations often analyze parameters like Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com

A typical MD simulation workflow for a this compound-protein complex would include:

System setup: Solvating the complex in a water box with ions to neutralize the system.

Minimization: Removing steric clashes and bad contacts.

Equilibration: Gradually heating the system and adjusting the pressure to the desired conditions.

Production run: Running the simulation for a specific time (e.g., 100 ns) to collect data. mdpi.com

The following table summarizes key parameters analyzed in an MD simulation and their significance.

| Parameter | Description | Significance for this compound |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | Assesses the stability of the ligand in the binding pocket. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of each atom or residue around its average position. | Identifies flexible regions of the target protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Quantifies the stability of key hydrogen bonding interactions. |

This table is illustrative and based on general principles of molecular dynamics simulations.

Coordination Chemistry of 7 Chloroquinolin 5 Ol and Its Ligand Behavior

Ligand Design Principles and Chelation Properties of 7-Chloroquinolin-5-ol Derivatives

Quinoline (B57606) derivatives containing a hydroxyl group, such as this compound, are classic examples of bidentate ligands. nih.gov The fundamental design principle of these ligands involves two key coordination sites: the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. smolecule.com Upon deprotonation, the hydroxyl group, along with the lone pair of electrons on the heterocyclic nitrogen atom, can form a stable five-membered chelate ring with a central metal ion. nih.govbendola.com This chelation effect significantly enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands.

The electronic properties of the quinoline ring are heavily influenced by its substituents. The presence of an electron-withdrawing chlorine atom at the 7-position, as in this compound, is expected to increase the acidity of the hydroxyl proton and affect the electron density of the nitrogen atom, thereby modulating the metal-ligand bond strength. The position of the substituents is crucial; for instance, 8-hydroxyquinoline (B1678124) is a well-known chelating agent, and its derivatives have been extensively studied. nih.govresearchgate.net The ability of these compounds to form stable metal complexes is central to their use in various applications, from analytical chemistry to materials science. smolecule.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline-based ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. jocpr.com

Silver(I) Complexes of Chloroquinoline Ligands

Silver(I) complexes with chloroquinoline derivatives have been synthesized and characterized. For example, a new silver complex with 5-chloroquinolin-8-ol, a close isomer of this compound, was prepared by reacting the ligand with silver nitrate. nih.gov Similarly, silver(I) complexes of quinoline-functionalized Schiff bases are typically synthesized by reacting the ligand with a silver salt, such as silver(I) perchlorate (B79767) or nitrate, in a 2:1 ligand-to-metal molar ratio in ethanol (B145695). nih.gov The resulting complexes are often air-stable solids soluble in common organic solvents. nih.gov Characterization using techniques like electrospray ionization mass spectrometry (ESI-MS) has been used to identify cationic fragments such as [Ag(Ligand)]+ and [Ag(Ligand)2]+, confirming the coordination of the silver ion. researchgate.net Mechanochemical methods, such as ball-milling of an imidazolium (B1220033) salt with silver(I) oxide, have also proven effective for the straightforward synthesis of silver(I) complexes in high yields. rsc.org

Copper(II) Complexes and their Coordination Geometries

Copper(II) complexes of various 7-chloroquinoline (B30040) derivatives have been reported. A common synthetic method involves refluxing a methanolic solution of the ligand with a copper(II) salt, such as copper(II) chloride, which results in the formation of a solid, colored complex. nih.gov The resulting complexes often exhibit a 1:2 metal-to-ligand stoichiometry. nih.gov

The coordination geometry of these copper(II) complexes can vary. For instance, complexes with [(7-chloroquinolin-4-yl)amino]acetophenones were found to have a probable distorted tetrahedral coordination geometry. nih.gov In other cases, such as with halogenated derivatives of 8-hydroxyquinoline, copper(II) can adopt a square planar coordination. rsc.org The specific geometry is influenced by the steric and electronic properties of the ligand and the counter-ions present.

Cobalt(II) Complexes in Catalysis and Other Applications

Cobalt(II) complexes featuring quinoline-based ligands have been synthesized and explored for their catalytic potential. The synthesis often involves the reaction of a cobalt(II) salt, like cobalt(II) chloride hexahydrate, with the ligand in a suitable solvent. acs.org For example, bis(imino)-6,7-dihydro-5H-quinoline-cobalt complexes, upon activation with methylaluminoxane (B55162) (MAO), have demonstrated very high activity as catalysts for the polymerization of ethylene, producing polyethylene (B3416737) waxes. rsc.org Other cobalt(II) complexes with phosphinoquinoline ligands have shown excellent catalytic activity in the hydrosilylation of various ketones. nih.gov Furthermore, cobalt(II) complexes with 8-hydroxyquinoline derivatives have been investigated for their potential anticancer activities. researchgate.net

Spectroscopic and Structural Analysis of Metal-Quinoline Complexes

A combination of spectroscopic and structural methods is essential for the comprehensive characterization of metal-quinoline complexes.

FTIR Spectroscopy : Infrared spectroscopy is widely used to confirm the coordination of the ligand to the metal ion. Upon complexation, shifts in the vibrational frequencies of key functional groups are observed. For instance, the involvement of the quinoline nitrogen and the hydroxyl oxygen in coordination is confirmed by changes in the C=N and C-O stretching bands. bendola.com

EPR Spectroscopy : Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic metal complexes, particularly those of copper(II). mdpi.com The EPR spectra of Cu(II) complexes provide valuable information about the coordination environment and geometry. For example, the EPR study of Cu(II) complexes with [(7-chloroquinolin-4-yl)amino]acetophenone ligands suggested a distorted tetrahedral coordination geometry. nih.gov High-field EPR spectra can allow for the precise determination of spin Hamiltonian parameters, which is crucial for understanding the magnetic properties of polynuclear copper complexes. nationalmaglab.org

Table 1: Spectroscopic Data for a Representative Copper(II)-Chloroquinoline Complex Data is for {4-[(7-chloroquinolin-4-yl)amino]acetophenone}copper(II) chloride, a related derivative.

| Technique | Observation | Interpretation | Reference |

| FTIR (KBr, cm⁻¹) | 3440, 1676.8, 1619.2, 1584 | Vibrational modes of the ligand, shifted upon complexation. | nih.gov |

| EPR (solid) | g_iso = 2.1658 | Isotropic g-value consistent with a Cu(II) center. | nih.gov |

Theoretical Studies on Metal-Ligand Interactions and Coordination Geometry

Theoretical calculations, particularly using Density Functional Theory (DFT), have become indispensable for complementing experimental findings in coordination chemistry. bendola.comacs.org

DFT methods are employed to:

Optimize Geometries : Calculations can predict the most stable three-dimensional structure of the metal complexes, which can then be compared with experimental data from X-ray diffraction. bendola.comresearchgate.net For instance, the optimized structure of a Cu(II) complex with a 7-chloroquinoline derivative confirmed a distorted tetrahedral geometry, consistent with EPR data. nih.gov

Analyze Electronic Structure : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Simulate Spectra : Theoretical calculations can be used to predict vibrational (IR) and electronic (UV-Vis) spectra, which aids in the assignment of experimental spectral bands. bendola.comresearchgate.net

Probe Metal-Ligand Interactions : Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can provide deep insights into the nature of the coordination bonds, including charge transfer and stabilizing hyperconjugative interactions. nih.gov

These computational studies provide a molecular-level understanding of the bonding and reactivity of this compound and its derivatives, guiding the design of new complexes with desired properties. bendola.com

Mechanistic Investigations of Chemical Reactions Involving 7 Chloroquinolin 5 Ol Precursors and Derivatives

Detailed Reaction Mechanisms for Quinoline (B57606) Ring Formation and Functionalization

The synthesis of the quinoline scaffold, the core of 7-Chloroquinolin-5-ol, can be achieved through several classic named reactions. The specific substitution pattern of this compound dictates the choice of starting materials, typically a substituted aniline (B41778) and a β-dicarbonyl compound. The mechanisms of these reactions are crucial for understanding and optimizing the synthesis of its precursors.

Combes Quinoline Synthesis:

The Combes synthesis is a widely used method for preparing substituted quinolines, involving the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgwikipedia.org To synthesize a precursor for this compound, one would start with 3-chloro-5-aminophenol and a suitable β-diketone. The reaction mechanism proceeds through several key steps:

Enamine Formation: The reaction initiates with the protonation of one of the carbonyl groups of the β-diketone, which is then attacked by the amino group of the aniline. This is followed by dehydration to form a Schiff base, which tautomerizes to the more stable enamine intermediate. wikipedia.org

Cyclization (Annulation): The subsequent step is an intramolecular electrophilic aromatic substitution, where the enamine attacks the aromatic ring. This acid-catalyzed cyclization is the rate-determining step of the reaction. wikipedia.org

Dehydration: The resulting cyclic intermediate undergoes dehydration to form the final quinoline ring system. wikipedia.org

Conrad-Limpach-Knorr Synthesis:

The Conrad-Limpach synthesis provides a route to 4-hydroxyquinolines from anilines and β-ketoesters. wikipedia.orgslideshare.net A variation, the Knorr quinoline synthesis, can yield 2-hydroxyquinolines under different reaction conditions. ulisboa.pt For a 7-chloro-5-hydroxyquinoline precursor, 3-chloro-5-aminophenol would be reacted with a β-ketoester.

The mechanism is temperature-dependent, leading to different constitutional isomers:

At lower temperatures (Kinetic Control): The reaction favors the formation of a β-aminoacrylate through attack of the aniline at the ketone carbonyl of the β-ketoester. Subsequent cyclization at high temperatures (around 250 °C), which is the rate-determining step, and tautomerization yields the 4-hydroxyquinoline. wikipedia.org

At higher temperatures (Thermodynamic Control): The reaction favors the formation of a β-ketoanilide via attack at the ester carbonyl. Cyclization of this intermediate under acidic conditions leads to the 2-hydroxyquinoline. wikipedia.org

The choice of solvent is critical for high yields in the Conrad-Limpach synthesis, with high-boiling inert solvents like mineral oil or Dowtherm A often used to achieve the necessary temperatures for the cyclization step. wikipedia.orgnih.gov

Table 6.1: Key Mechanistic Steps in Quinoline Synthesis

| Reaction Name | Key Intermediates | Rate-Determining Step | Typical Conditions |

|---|---|---|---|

| Combes Synthesis | Schiff base, Enamine | Intramolecular cyclization (annulation) | Concentrated H₂SO₄ or Polyphosphoric acid (PPA) wikipedia.org |

| Conrad-Limpach Synthesis | β-aminoacrylate | Intramolecular cyclization (annulation) | High temperature (~250 °C) in an inert solvent wikipedia.org |

| Knorr Synthesis | β-ketoanilide | Intramolecular cyclization | High temperature (>100 °C) with acid catalysis ulisboa.pt |

Mechanisms of Derivatization Reactions (e.g., Amidation, Azidation, Cycloaddition Reactions)

The this compound scaffold can be further modified through various derivatization reactions to introduce new functional groups and build more complex molecules.

Amidation:

Amidation reactions on the quinoline core can occur at different positions depending on the starting material and reaction conditions. For instance, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide has been synthesized from 4,7-dichloroquinoline (B193633) in a multi-step process. mdpi.com The key C2-amidation step involves the reaction of a 4,7-dichloroquinoline 1-oxide with benzonitrile (B105546) in the presence of concentrated sulfuric acid. mdpi.comresearchgate.net Another approach involves the direct nucleophilic substitution of a chloro-substituted quinoline with an amine, often under thermal or microwave conditions. nih.gov For example, sulfonamides can be synthesized by reacting 4,7-dichloroquinoline with the corresponding sulfonamide in refluxing ethanol (B145695). acs.org

Azidation:

Azide (B81097) functionalities can be introduced into the quinoline ring system, serving as precursors for further reactions, particularly cycloadditions. The synthesis of an azido-quinoline can be achieved from an amino-quinoline derivative via a diazotization reaction followed by treatment with sodium azide. acs.orgscience.gov For example, N¹-(7-chloroquinolin-4-yl)benzene-1,4-diamine can be converted to the corresponding azide by treatment with sodium nitrite (B80452) in acidic conditions, followed by the addition of sodium azide. acs.org

Cycloaddition Reactions (Click Chemistry):

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry" used to synthesize 1,2,3-triazole-containing quinoline derivatives. researchgate.net This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. researchgate.net The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered metallacycle. Subsequent rearrangement and protonolysis release the triazole product and regenerate the Cu(I) catalyst. The reaction exhibits a significant rate acceleration (10⁷ to 10⁸ fold) compared to the uncatalyzed thermal cycloaddition. researchgate.net Kinetic studies have shown that the reaction can be second order with respect to both the copper(I) catalyst and the alkyne, suggesting the involvement of a multi-copper intermediate in the transition state. acs.org

Regioselectivity and Stereoselectivity in Synthetic Pathways

Regioselectivity:

The substitution pattern on the quinoline ring significantly influences the regioselectivity of further functionalization. In the case of 7-chloroquinoline (B30040) derivatives, particularly 4,7-dichloroquinoline, nucleophilic aromatic substitution (SNAr) shows a strong preference for the C4 position over the C7 position. This regioselectivity is governed by electronic factors. The C4 position is more electron-deficient and thus more susceptible to nucleophilic attack. This is supported by:

¹H NMR data: The proton at C4 is more deshielded (appears at a higher chemical shift) compared to the proton at C7, indicating a lower electron density at C4.

Computational Studies: Density functional theory (DFT) calculations have shown that the C4 position has a higher positive charge compared to C7. Furthermore, the bond dissociation energy for the C-Cl bond is lower at the C4 position (96.2 kcal/mol) compared to the C7 position (97.5 kcal/mol), making the C4-Cl bond easier to break.

This inherent reactivity allows for the selective functionalization of the C4 position while leaving the C7-chloro group intact for subsequent manipulations.

In the Combes synthesis, the regioselectivity of the cyclization step is influenced by the steric and electronic properties of the substituents on the aniline and the β-diketone. For instance, increasing the bulk of the substituents on the diketone can direct the cyclization to a specific position. wikipedia.org

Stereoselectivity:

The introduction of chiral centers into the this compound structure can be achieved through stereoselective synthesis. For example, the use of chiral catalysts or auxiliaries can control the stereochemical outcome of a reaction. While specific studies on the stereoselective synthesis of this compound are not widely reported, general principles of asymmetric synthesis can be applied. For instance, in the synthesis of other complex quinoline-containing molecules, stereoselectivity has been achieved through: